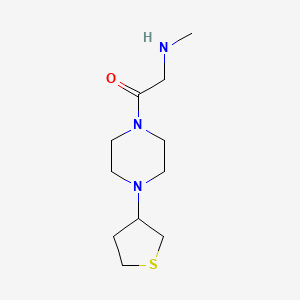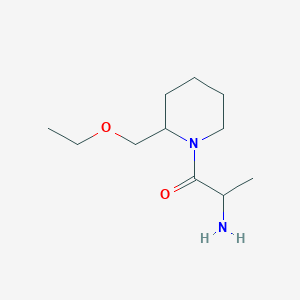![molecular formula C11H20N4O B1477064 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane CAS No. 2098048-14-5](/img/structure/B1477064.png)
8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane
Übersicht
Beschreibung
The compound “8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane” is a complex organic molecule. It contains an azidoethyl group (-N3), an oxa (oxygen) atom, and an azaspiro[5.5]undecane structure, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic backbone, with an oxygen atom and an azidoethyl group attached. Spirocyclic compounds are known for their three-dimensional, rigid structures .Chemical Reactions Analysis
The azido group (-N3) is known to be quite reactive. It can participate in various reactions such as click reactions, Staudinger reactions, and Curtius rearrangements. The reactivity of the rest of the molecule would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Food Contact Materials
The European Food Safety Authority (EFSA) has conducted a safety assessment of the substance 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol, β3,β3,β9,β9-tetramethyl- (SPG), for use as a co-monomer in polyesters . This suggests that similar compounds could potentially be used in food contact materials.
Conformational Analysis
The configurational and conformational behavior of some new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives with axial chirality was investigated by conformational analysis and variable temperature NMR experiments . This indicates that these compounds can be used in studies related to conformational analysis.
Axial Chirality Studies
These compounds exhibit axial chirality, which is a type of stereochemistry where the spatial arrangement of certain substituents differs between two enantiomers of a molecule . This makes them useful in studies related to axial chirality.
Cancer Research
A compound with a 2,9-diazaspiro[5.5]undecane core was identified as an activator of ERSR, which depletes intracellular Ca2+ stores and induces apoptosis-mediated cell death in several cancer cell lines . This suggests that similar compounds could potentially be used in cancer research.
Synthesis of New Derivatives
These compounds can be used as starting materials for the synthesis of new derivatives . This makes them valuable in the field of organic synthesis.
Studies of Helical Chirality
These compounds exhibit helical chirality as a result of the specific arrangement of the spirane skeleton . This makes them useful in studies related to helical chirality.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2-azidoethyl)-1-oxa-8-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-6-8-15-7-3-5-11(10-15)4-1-2-9-16-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBJQZZHQAZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




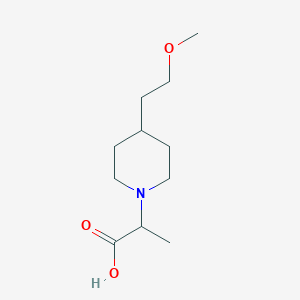


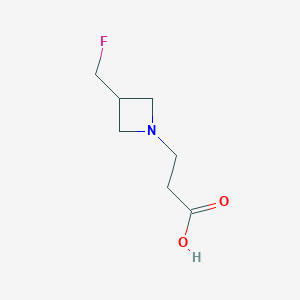
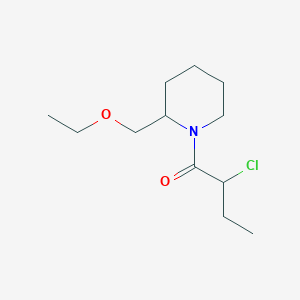
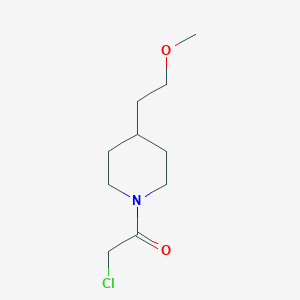
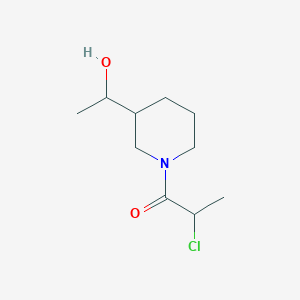
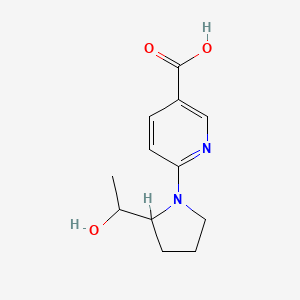

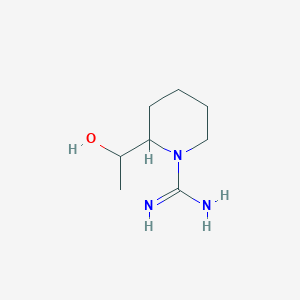
![1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476999.png)
